n-Acetyl-d-alanyl-d-serine

Glycopeptide Antibiotics Vancomycin Resistance Binding Affinity

n-Acetyl-d-alanyl-d-serine (Ac-d-Ala-d-Ser) accurately models the d-Ala-d-Ser motif in VanC/E/G/L VRE phenotypes. It exhibits unique intermediate binding affinity for vancomycin and teicoplanin, making it essential for SPR/ITC/NMR binding studies that differentiate resistance mechanisms. Unlike d-Ala-d-Ala or d-Ala-d-Lac analogs, Ac-d-Ala-d-Ser prevents misleading binding data. Use for HPLC/LC-MS ligase activity assays and co-crystallization trials. Substitution produces erroneous antibiotic efficacy conclusions.

Molecular Formula C8H14N2O5
Molecular Weight 218.21 g/mol
CAS No. 159957-07-0
Cat. No. B15417729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Acetyl-d-alanyl-d-serine
CAS159957-07-0
Molecular FormulaC8H14N2O5
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CO)C(=O)O)NC(=O)C
InChIInChI=1S/C8H14N2O5/c1-4(9-5(2)12)7(13)10-6(3-11)8(14)15/h4,6,11H,3H2,1-2H3,(H,9,12)(H,10,13)(H,14,15)/t4-,6-/m1/s1
InChIKeyOHDMDPKNKIIBFQ-INEUFUBQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Acetyl-d-alanyl-d-serine (CAS 159957-07-0) Definition, Class, and Core Role in Glycopeptide Resistance Research


n-Acetyl-d-alanyl-d-serine (Ac-d-Ala-d-Ser) is a synthetic dipeptide analog that serves as a critical biochemical tool for investigating glycopeptide antibiotic resistance mechanisms. It belongs to the class of N-acyl-d-amino acid derivatives, specifically acting as a model for the C-terminal d-alanyl-d-serine motif found in modified peptidoglycan precursors of vancomycin-resistant enterococci (VRE) [1]. This compound is not a therapeutic agent itself but is essential for in vitro studies of antibiotic binding and resistance pathway characterization [2].

n-Acetyl-d-alanyl-d-serine (159957-07-0) Cannot Be Replaced by Standard d-Ala-d-Ala or d-Ala-d-Lac Analogs Without Compromising Experimental Fidelity


In glycopeptide antibiotic research, substituting n-Acetyl-d-alanyl-d-serine with the canonical n-Acetyl-d-alanyl-d-alanine or the high-resistance n-Acetyl-d-alanyl-d-lactate analog will yield fundamentally different binding profiles and biological interpretations. The target compound exhibits a unique, intermediate binding affinity for vancomycin and teicoplanin that is not replicated by these alternatives, making it indispensable for accurately modeling VanC, VanE, VanG, and VanL resistance phenotypes [1][2]. Use of incorrect analogs can lead to erroneous conclusions about antibiotic efficacy and resistance mechanism potency [3].

Quantitative Evidence Guide: n-Acetyl-d-alanyl-d-serine (159957-07-0) Binding Affinity and Resistance Modeling vs. Key Analogs


Vancomycin Binding Affinity: 7-Fold Reduction vs. Native d-Ala-d-Ala Motif

In direct comparative binding studies, the vancomycin association constant for peptidoglycan precursors terminating in d-Ala-d-Ser is only ~7-fold lower than that for the native d-Ala-d-Ala motif [1]. This contrasts sharply with the d-Ala-d-Lac modification, which reduces affinity by approximately 1,000-fold [2].

Glycopeptide Antibiotics Vancomycin Resistance Binding Affinity

Teicoplanin Binding Affinity: Maintained Susceptibility vs. d-Ala-d-Lac Resistance

Teicoplanin, unlike vancomycin, retains activity against strains expressing the d-Ala-d-Ser modification. The binding affinity of teicoplanin to the d-Ala-d-Ser epitope remains sufficiently high to confer clinical susceptibility (MIC typically ≤0.5 μg/mL), whereas its binding to d-Ala-d-Lac is essentially abolished [1].

Teicoplanin Glycopeptide Resistance Differential Binding

High-Resolution Structural Basis for Reduced Binding: A Subtle Steric Clash

A 1.20 Å resolution crystal structure of vancomycin bound to d-Ala-d-Ser reveals that the ligand adopts essentially the same binding pose as the native d-Ala-d-Ala [1]. The 7-fold reduction in affinity is attributed to a subtle size mismatch—the serine side chain's hydroxyl group is slightly too large for the binding pocket—and an unfavorable entropic penalty from conformational restriction of flexible hydroxyl groups on both the ligand and antibiotic [1].

X-ray Crystallography Molecular Recognition Antibiotic Resistance

Essential Tool for Characterizing VanC/E/G/L/N Resistance Operons

n-Acetyl-d-alanyl-d-serine is the definitive model substrate for studying the activity and specificity of d-Ala-d-Ser ligases (e.g., VanC, VanE, VanG, VanL, VanN) that confer low-level vancomycin resistance in enterococci [1]. Its use is mandatory for in vitro reconstitution assays of these pathways, as alternative dipeptides (e.g., d-Ala-d-Ala or d-Ala-d-Lac) are not recognized or processed correctly by these enzymes [2].

VRE Vancomycin Resistance Operon Characterization

Procurement-Driven Application Scenarios for n-Acetyl-d-alanyl-d-serine (CAS 159957-07-0)


In Vitro Binding Studies for Glycopeptide Antibiotic Characterization

Use n-Acetyl-d-alanyl-d-serine as a model ligand in surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or NMR spectroscopy to quantify the binding affinity of novel glycopeptide antibiotics. This allows direct comparison of binding constants (Ka) against both the native d-Ala-d-Ala epitope and the resistance-associated d-Ala-d-Ser epitope, providing critical data for candidate selection and optimization [1].

Enzymatic Assays for d-Ala-d-Ser Ligase Activity and Inhibition

Employ n-Acetyl-d-alanyl-d-serine as a substrate or product standard in HPLC or LC-MS assays designed to measure the activity of VanC, VanE, VanG, VanL, or VanN ligases. This compound is essential for screening inhibitors that could potentially restore vancomycin susceptibility in low-level resistant strains [2].

Structural Biology of Antibiotic Resistance Complexes

Utilize n-Acetyl-d-alanyl-d-serine for co-crystallization trials with vancomycin, teicoplanin, or engineered glycopeptide variants. The high-resolution structures obtained provide atomic-level insights into the molecular basis of reduced binding affinity, guiding rational drug design efforts to overcome d-Ala-d-Ser-mediated resistance [3].

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